

Structural Elucidation of (2R)-Vildagliptin: A Technical Guide Using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: (2R)-Vildagliptin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of **(2R)-Vildagliptin**, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The focus of this document is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for the unambiguous determination of the chemical structure of small molecules. This guide details experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate a comprehensive understanding of the analytical workflow.

Introduction to (2R)-Vildagliptin

(2R)-Vildagliptin, with the chemical name (2R)-1-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, is an oral antihyperglycemic agent. Its structure, comprising a pyrrolidine-2-carbonitrile moiety linked to a hydroxyadamantane group via a glycine spacer, is crucial for its selective inhibition of the DPP-4 enzyme. The precise confirmation of this structure, including its stereochemistry, is a critical aspect of drug development and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Quantitative NMR Data

The following tables summarize the experimental ^1H and ^{13}C NMR chemical shift data for **(2R)-Vildagliptin**, reported in dimethyl sulfoxide- d_6 (DMSO- d_6).

Table 1: ^1H NMR Chemical Shift Data for **(2R)-Vildagliptin** (400 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
4.45-4.50	dd	1H	CH-CN (Pyrrolidine ring)
3.28-3.34	m	2H	CH ₂ (Pyrrolidine ring)
2.48-2.50	s	2H	CH ₂ (Glycine spacer)
2.05-2.18	m	4H	CH ₂ (Adamantane ring)
1.93-2.03	m	2H	OH, NH
1.35-1.52	m	14H	CH, CH ₂ (Adamantane ring)

Note: The broad multiplet at 1.35-1.52 ppm corresponds to the overlapping signals of the adamantane cage protons. Further 2D NMR experiments such as COSY, HSQC, and HMBC are typically used for unambiguous assignment.

Table 2: ^{13}C NMR Chemical Shift Data for **(2R)-Vildagliptin** (DMSO- d_6)

Chemical Shift (δ) ppm
167.92
165.82
164.91
143.87
129.40
129.35
126.93
119.07
71.33
67.52
57.80
46.43
45.99
45.59
43.73
43.71
41.05
37.05
36.97
34.28
29.84
29.69
24.73

21.30

Note: The assignments for the ^{13}C NMR chemical shifts require detailed 2D NMR analysis (HSQC, HMBC) for definitive correlation with the corresponding carbon atoms.

Experimental Protocol for NMR Analysis

A standardized protocol for the NMR analysis of **(2R)-Vildagliptin** is outlined below:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the **(2R)-Vildagliptin** sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Ensure the sample is fully dissolved by gentle vortexing. Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:**
 - **Spectrometer:** A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
 - **Temperature:** Set the probe temperature to 298 K (25 °C).
 - **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:**
 - **Pulse Program:** Use a standard single-pulse experiment (e.g., 'zg30').
 - **Spectral Width:** Set a spectral width of approximately 16 ppm, centered around 5 ppm.
 - **Acquisition Time:** Acquire data for 2-4 seconds.
 - **Relaxation Delay:** Use a relaxation delay of 1-2 seconds.
 - **Number of Scans:** Acquire 16 to 64 scans for a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - **Pulse Program:** Use a proton-decoupled ^{13}C NMR experiment (e.g., 'zgpg30').

- Spectral Width: Set a spectral width of approximately 220 ppm, centered around 100 ppm.
- Acquisition Time: Acquire data for 1-2 seconds.
- Relaxation Delay: Use a relaxation delay of 2-5 seconds.
- Number of Scans: Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 ($\delta\text{H} = 2.50$ ppm, $\delta\text{C} = 39.52$ ppm) as a reference.
 - Integrate the signals in the ^1H NMR spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through fragmentation analysis.

Quantitative Mass Spectrometry Data

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is commonly employed for the analysis of vildagliptin. The key quantitative data obtained are the mass-to-charge ratios (m/z) of the precursor and product ions.

Table 3: Key Mass Spectrometry Data for **(2R)-Vildagliptin**

Ion Type	m/z (amu)	Description
Precursor Ion [M+H] ⁺	304.2	Protonated molecule of Vildagliptin
Product Ion 1	180	Fragment corresponding to the protonated adamantanamine moiety after cleavage of the amide bond.
Product Ion 2	154.1	Fragment resulting from the loss of the adamantanol group.

Experimental Protocol for LC-MS/MS Analysis

A typical protocol for the LC-MS/MS analysis of **(2R)-Vildagliptin** is as follows:

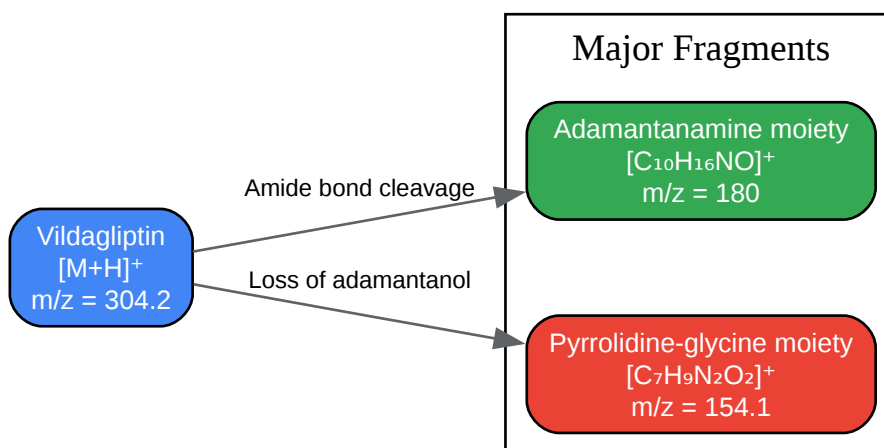
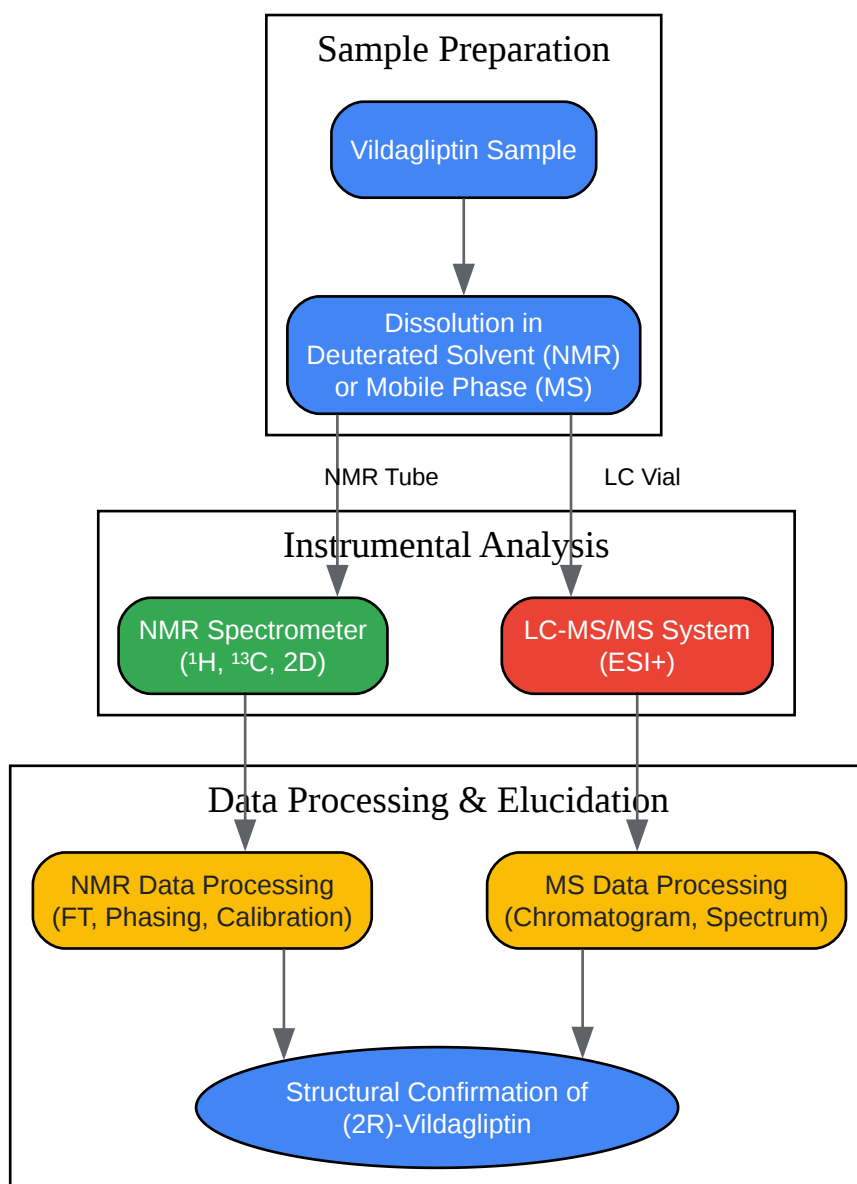
- Sample Preparation: Prepare a stock solution of **(2R)-Vildagliptin** in a suitable solvent such as methanol or acetonitrile. Further dilute the stock solution with the mobile phase to an appropriate concentration for analysis.
- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
 - Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
 - Injection Volume: Inject 5-10 µL of the sample.
- Mass Spectrometry (MS) Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.

- Precursor Ion Selection: Set the quadrupole (Q1) to select the protonated molecule of vildagliptin at m/z 304.2.
- Collision Gas: Use an inert gas such as argon or nitrogen in the collision cell (Q2).
- Product Ion Monitoring: Set the third quadrupole (Q3) to monitor for the specific product ions, such as m/z 180 and 154.1.
- Optimization: Optimize the cone voltage and collision energy to maximize the signal intensity of the precursor and product ions.

Visualizing the Analytical Workflow and Fragmentation

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and molecular fragmentation pathways.

Experimental Workflow



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